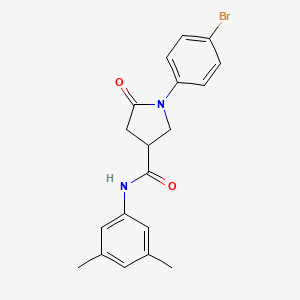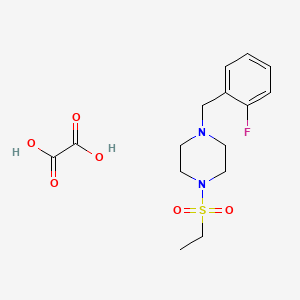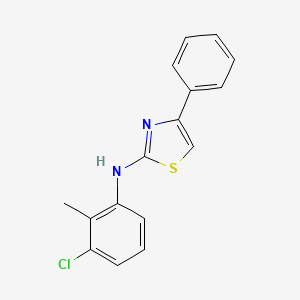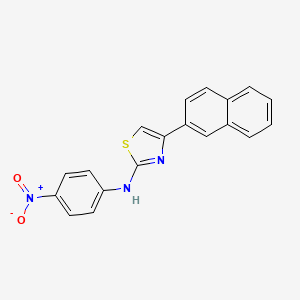
N,N'-(1,4-butanediyldi-1,3,4-thiadiazole-5,2-diyl)di(2-furamide)
Overview
Description
N,N'-(1,4-butanediyldi-1,3,4-thiadiazole-5,2-diyl)di(2-furamide), also known as BDTF, is a heterocyclic compound that has gained significant attention in recent years due to its potential applications in the field of scientific research. BDTF has been found to exhibit various biochemical and physiological effects, making it a promising candidate for studying the mechanisms of action of various biological processes.
Scientific Research Applications
N,N'-(1,4-butanediyldi-1,3,4-thiadiazole-5,2-diyl)di(2-furamide) has been found to exhibit various scientific research applications, including its use as a fluorescent probe for the detection of metal ions, such as copper and iron. N,N'-(1,4-butanediyldi-1,3,4-thiadiazole-5,2-diyl)di(2-furamide) has also been used as a ligand for the preparation of metal-organic frameworks (MOFs) for gas storage and separation. Additionally, N,N'-(1,4-butanediyldi-1,3,4-thiadiazole-5,2-diyl)di(2-furamide) has been studied for its potential use as a drug delivery system due to its ability to form nanoparticles in water.
Mechanism of Action
The mechanism of action of N,N'-(1,4-butanediyldi-1,3,4-thiadiazole-5,2-diyl)di(2-furamide) is not fully understood, but it is believed to interact with various biological molecules, including proteins and nucleic acids. N,N'-(1,4-butanediyldi-1,3,4-thiadiazole-5,2-diyl)di(2-furamide) has been found to exhibit DNA binding properties, which may be responsible for its potential use as a drug delivery system. Additionally, N,N'-(1,4-butanediyldi-1,3,4-thiadiazole-5,2-diyl)di(2-furamide) has been shown to interact with various enzymes, including carbonic anhydrase and acetylcholinesterase, which may be responsible for its biochemical and physiological effects.
Biochemical and Physiological Effects
N,N'-(1,4-butanediyldi-1,3,4-thiadiazole-5,2-diyl)di(2-furamide) has been found to exhibit various biochemical and physiological effects, including its ability to inhibit carbonic anhydrase and acetylcholinesterase activity. N,N'-(1,4-butanediyldi-1,3,4-thiadiazole-5,2-diyl)di(2-furamide) has also been shown to exhibit antioxidant activity, which may be responsible for its potential use as a therapeutic agent for various diseases, including Alzheimer's disease and cancer. Additionally, N,N'-(1,4-butanediyldi-1,3,4-thiadiazole-5,2-diyl)di(2-furamide) has been found to exhibit antibacterial and antifungal activity, making it a potential candidate for the development of new antibiotics.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N,N'-(1,4-butanediyldi-1,3,4-thiadiazole-5,2-diyl)di(2-furamide) in lab experiments is its ability to form stable nanoparticles in water, which may be useful for drug delivery applications. Additionally, N,N'-(1,4-butanediyldi-1,3,4-thiadiazole-5,2-diyl)di(2-furamide) is relatively easy to synthesize in large quantities, making it suitable for large-scale experiments. However, one of the main limitations of using N,N'-(1,4-butanediyldi-1,3,4-thiadiazole-5,2-diyl)di(2-furamide) in lab experiments is its potential toxicity, which may limit its use in certain applications.
Future Directions
There are several future directions for research on N,N'-(1,4-butanediyldi-1,3,4-thiadiazole-5,2-diyl)di(2-furamide), including its potential use as a therapeutic agent for various diseases, including Alzheimer's disease and cancer. Additionally, further research is needed to fully understand the mechanism of action of N,N'-(1,4-butanediyldi-1,3,4-thiadiazole-5,2-diyl)di(2-furamide) and its interactions with various biological molecules. Furthermore, the development of new synthetic methods for N,N'-(1,4-butanediyldi-1,3,4-thiadiazole-5,2-diyl)di(2-furamide) may lead to the discovery of new derivatives with enhanced properties and applications.
properties
IUPAC Name |
N-[5-[4-[5-(furan-2-carbonylamino)-1,3,4-thiadiazol-2-yl]butyl]-1,3,4-thiadiazol-2-yl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N6O4S2/c25-15(11-5-3-9-27-11)19-17-23-21-13(29-17)7-1-2-8-14-22-24-18(30-14)20-16(26)12-6-4-10-28-12/h3-6,9-10H,1-2,7-8H2,(H,19,23,25)(H,20,24,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDWYBVRLMXDSFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)NC2=NN=C(S2)CCCCC3=NN=C(S3)NC(=O)C4=CC=CO4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N6O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-({[2-(phenylthio)phenyl]amino}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3948619.png)
![ethyl 1-{3-[(2,5-dimethoxyphenyl)amino]-3-oxopropyl}-3-piperidinecarboxylate hydrochloride](/img/structure/B3948625.png)
![4-(2,5-dimethylphenyl)-2-methyl-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B3948637.png)
![4-{[1-(5-chloro-2-hydroxyphenyl)ethyl]amino}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B3948643.png)
![4-({[3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-3-(2-methoxyphenyl)propyl]amino}methyl)-N,N-dimethylaniline](/img/structure/B3948646.png)
![2-{4-[4-(cyclohexylmethyl)-1H-1,2,3-triazol-1-yl]piperidin-1-yl}nicotinamide](/img/structure/B3948647.png)
![3-(1-adamantyl)-6,7-dihydro-5H-imidazo[2,1-b][1,3]thiazol-4-ium bromide](/img/structure/B3948651.png)


![1-(3-bromo-4-methoxybenzyl)-4-[(4-nitrophenyl)sulfonyl]piperazine oxalate](/img/structure/B3948683.png)


![ethyl 4-{3-[(2-chlorophenyl)amino]-3-oxopropyl}-1-piperazinecarboxylate hydrochloride](/img/structure/B3948707.png)